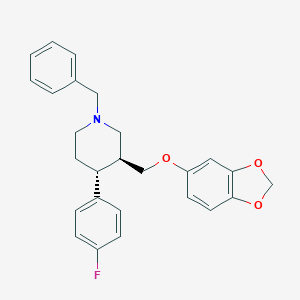

trans N-Benzyl Paroxetine

Description

Contextualization within the Paroxetine (B1678475) Research Paradigm

The study of trans N-Benzyl Paroxetine is best understood as a sub-discipline within the broader investigation of paroxetine. Its importance is derived from the chemical and stereochemical challenges inherent in producing and understanding paroxetine.

Historically and in current practice, this compound serves as a valuable synthetic intermediate in the production of paroxetine. google.com In many synthetic routes, the benzyl (B1604629) group is employed as a protecting group for the piperidine (B6355638) nitrogen. This strategy allows other chemical transformations to be carried out on the molecule before the final step. google.com

One practical and often-cited approach to synthesizing paroxetine begins with 1-benzyl-4-piperidone. researchgate.netresearchgate.net Through a sequence of reactions, including the introduction of the 4-fluorophenyl group and the subsequent formation of the 3-hydroxymethyl substituent, the core piperidine structure is assembled. researchgate.net A critical step involves the reaction with sesamol (B190485) to form the ether linkage, resulting in the creation of trans N-benzylparoxetine. researchgate.netresearchgate.net The synthesis is completed by the debenzylation of this intermediate, typically through catalytic hydrogenation, which removes the benzyl group to yield the final, pharmacologically active paroxetine. google.comresearchgate.net This role as a penultimate precursor makes this compound a crucial compound in various patented manufacturing processes. google.comepo.orggoogle.comgoogle.com.na It is also recognized officially as "Paroxetine EP Impurity C," signifying its relevance in the quality control and analysis of the final pharmaceutical product. cymitquimica.com

Table 1: Selected Synthetic Reactions Involving this compound

| Precursor(s) | Reagent(s) | Product | Purpose | Reference(s) |

|---|---|---|---|---|

| (+)-cis-1-benzyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidine mesylate | Sesamol | This compound | Inversion of stereocenter at C3 and ether formation | researchgate.net |

| Tertiary alcohol (derived from 1-benzyl-4-piperidone) | p-Toluene sulfonic acid (PTSA), then reaction with sodium sesamolate | This compound | Dehydration and subsequent ether formation | researchgate.net |

The therapeutic activity of paroxetine is highly dependent on its specific stereochemistry, with the desired biological effect residing exclusively in the (-)-trans-(3S,4R)-isomer. researchgate.netwikipedia.org Consequently, a major focus of paroxetine research is the development of stereoselective synthetic methods that yield the correct isomer while minimizing others. The synthesis of this compound is central to this challenge.

The term "trans" refers to the spatial relationship between the substituents at the C-3 and C-4 positions of the piperidine ring. researchgate.net Achieving this specific trans configuration is a critical objective of the synthesis. Some synthetic strategies achieve this through a stereochemical inversion reaction. For instance, a cis-configured precursor can be converted to the desired trans-product, this compound, through a nucleophilic substitution reaction that proceeds with an inversion of configuration. researchgate.net Other research has focused on enzymatic resolutions of racemic intermediates to isolate the correct enantiomer early in the synthetic pathway, ensuring the final N-benzylated compound possesses the correct stereochemistry for conversion to (-)-paroxetine. lookchem.comacs.org The study of this compound is therefore inextricably linked to the fundamental stereochemical questions that govern the synthesis and activity of paroxetine and its analogues. wikipedia.org

Research Rationale and Defined Scope

The rationale for studying this compound extends beyond its role as a synthetic tool. It also serves as a subject for addressing specific knowledge gaps and as a potential tool for further pharmacological investigation.

While the pharmacological profile of paroxetine is extensively documented, a significant knowledge gap exists regarding the specific pharmacological and toxicological properties of its synthetic intermediates, including this compound. nih.govnih.gov The presence of the benzyl group on the piperidine nitrogen differentiates it from paroxetine, and this structural change is expected to alter its interaction with biological targets. cymitquimica.com

Although it is broadly classified as a selective serotonin (B10506) reuptake inhibitor, detailed characterization of its binding affinity, selectivity, and functional activity at the serotonin transporter is not widely published. cymitquimica.com Furthermore, its toxicological profile is largely uninvestigated in public literature. nih.gov Research into the properties of such derivatives is crucial for a comprehensive understanding of the final drug product, as they may be present as impurities. For example, the metabolism of paroxetine can lead to the formation of reactive intermediates, but it is unknown if or how the N-benzyl derivative is metabolized and what potential toxicological implications this might have. acs.org

This compound is established as a reference standard for analytical chemistry, specifically as a designated impurity in the European Pharmacopoeia. cymitquimica.com Its deuterated isotopologue, this compound-d4, is also commercially available, indicating its use as an internal standard for quantitative mass spectrometry-based assays. mybiosource.com

Beyond its role as an analytical standard, the compound holds potential as a mechanistic probe for studying the serotonin transporter (SERT). The binding of paroxetine to SERT is complex, and the precise orientation of the molecule within the transporter's binding site has been a subject of considerable scientific debate. biorxiv.orgnih.govnih.gov To resolve these questions, researchers synthesize and study paroxetine analogues with specific structural modifications. For example, replacing the fluorine atom with bromine or iodine has been used to determine the binding pose through anomalous X-ray diffraction and cryo-EM studies. biorxiv.orgnih.govelifesciences.org

In this context, this compound represents an analogue with a significant modification at the piperidine nitrogen, a key interaction point with SERT. nih.gov Studying how N-benzylation, compared to the simple secondary amine of paroxetine, affects binding affinity and kinetics could provide valuable insights into the structure-activity relationships of ligands that bind to the central site of the serotonin transporter.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 105813-14-7 | cymitquimica.comscbt.comalfa-chemistry.com |

| Molecular Formula | C₂₆H₂₆FNO₃ | cymitquimica.comscbt.com |

| Molecular Weight | 419.49 g/mol | scbt.com |

| Synonyms | (-)-N-Benzylparoxetine; (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine; Paroxetine EP Impurity C | cymitquimica.com |

| Physical Form | Not specified in sources; sold as a chemical standard | cymitquimica.comscbt.comalfa-chemistry.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTKMLMRHVWXHN-URXFXBBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123259 | |

| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105813-14-7 | |

| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105813-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylparoxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLPAROXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLV7RU9XDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Trans N Benzyl Paroxetine Analogues

Stereoselective Synthesis of Piperidine (B6355638) Ring Precursors

A critical step in the synthesis of trans N-Benzyl Paroxetine (B1678475) is the formation of the trans-3,4-disubstituted piperidine ring, which establishes the core stereochemistry of the molecule. Various enantioselective strategies have been developed to produce these chiral precursors with high purity.

The enantioselective synthesis of the trans-3,4-disubstituted piperidine scaffold, a key structural feature of Paroxetine and its analogues, has been a significant focus of research. These routes are designed to control the stereochemistry at the C3 and C4 positions of the piperidine ring.

One prominent approach involves the use of chiral auxiliaries. For instance, the reaction of (R)-phenylglycinol with methyl 5-oxopentanoate (B1240814) can yield bicyclic lactams. These intermediates can then be converted to unsaturated lactams, which undergo conjugate addition with lithium alkyl (or aryl) cyanocuprates to produce enantiopure trans-3,4-substituted 2-piperidone (B129406) derivatives with high stereoselectivity. nih.gov This methodology has been successfully applied to the synthesis of both enantiomers of Paroxetine. nih.gov

Another strategy is the desymmetrization of prochiral glutarimides. N-benzyl 4-substituted glutarimides can be enantioselectively reduced using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol. This yields chiral N-benzyl 2-piperidinones, which can be further functionalized to create the desired trans-3,4-disubstituted pattern. iiste.org

Furthermore, enzymatic resolutions have been employed to separate enantiomers. The enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate using microbial lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can provide the unreacted (3S,4R)-ester in enantiomerically pure form. researchgate.net

Recent advances have also explored C-H functionalization strategies. A palladium-catalyzed C-H arylation of a piperidine derivative bearing an aminoquinoline amide directing group at the C3 position has been used to install the aryl group with inherent control of enantiomeric excess. nih.gov This approach offers a more flexible route for varying the substituent at the C4 position. nih.gov

Chiral catalysis plays a pivotal role in the efficient and stereocontrolled synthesis of key intermediates for Paroxetine analogues. Both organocatalysis and metal-based catalysis have been effectively utilized to establish the desired stereocenters.

Organocatalysis has emerged as a powerful tool. A notable example is the solvent-free, multi-gram scale continuous flow synthesis of a chiral intermediate of (-)-Paroxetine. rsc.orgnih.goviciq.org The key step in this process is an enantioselective conjugate addition catalyzed by a polystyrene-supported cis-4-hydroxydiphenylprolinol, a heterogeneous organocatalyst. rsc.orgnih.goviciq.orgresearchgate.net This is followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence. rsc.orgnih.goviciq.org This method offers significant advantages in terms of productivity and sustainability compared to traditional batch processes. rsc.orgnih.goviciq.org

Transition metal catalysis is also widely employed. Iridium-catalyzed asymmetric allylic alkylation using chiral diaminophosphine oxides (DIAPHOXs) has been successfully applied to the formal enantioselective synthesis of (-)-Paroxetine. researchgate.net Additionally, palladium-catalyzed reactions are crucial for the synthesis of various Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), including Paroxetine. nih.gov These metal-catalyzed transformations are instrumental in forming key C-C and C-N bonds and in the functionalization of aromatic rings. nih.gov

The following table summarizes some of the chiral catalysts and their applications in the synthesis of Paroxetine intermediates.

| Catalyst Type | Specific Catalyst/Ligand | Reaction Type | Key Intermediate | Ref. |

| Organocatalyst | Polystyrene-supported cis-4-hydroxydiphenylprolinol | Conjugate Addition | Chiral piperidine precursor | rsc.orgnih.goviciq.orgresearchgate.net |

| Metal Catalyst | Iridium complex with DIAPHOX ligand | Asymmetric Allylic Alkylation | Branched allylic products | researchgate.net |

| Metal Catalyst | Palladium complexes | C-H Arylation, Cross-coupling | 4-Arylpiperidines | nih.govnih.gov |

Derivatization Strategies for N-Benzylation

Once the chiral piperidine scaffold is synthesized, the next step is the introduction of the benzyl (B1604629) group onto the nitrogen atom. This is typically achieved through standard N-alkylation methods.

The introduction of the N-benzyl group onto the piperidine ring can be accomplished through direct alkylation or reductive amination.

Direct alkylation involves the reaction of the secondary amine of the piperidine precursor with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base like potassium carbonate. chemicalforums.com This is a straightforward SN2 reaction where the piperidine nitrogen acts as a nucleophile.

Reductive amination provides an alternative and widely used method for forming the N-benzyl bond. This reaction involves the condensation of the piperidine precursor with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the N-benzyl piperidine. iau.ir A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and borane-pyridine complex. chim.itresearchgate.net Zirconium borohydride–piperazine complex has also been shown to be a mild and efficient reagent for this transformation. iau.ir

The table below provides a comparison of these two methods.

| Method | Reagents | Key Intermediate | Advantages |

| Direct Alkylation | Benzyl halide, Base (e.g., K2CO3) | None (direct substitution) | Simple procedure, readily available reagents. |

| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH3CN) | Iminium ion | Mild reaction conditions, avoids over-alkylation. |

Protecting group chemistry is essential in the multi-step synthesis of complex molecules like trans N-Benzyl Paroxetine to ensure chemoselectivity. jocpr.com The nitrogen atom of the piperidine ring is often protected during the synthesis of the core structure to prevent it from interfering with reactions at other sites.

The benzyl group itself can serve as a protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed at a later stage. researchgate.netgoogle.com

In many synthetic routes to Paroxetine, other protecting groups are used for the nitrogen atom before the final desired group is introduced. A common example is the tert-butoxycarbonyl (Boc) group. The Boc group is introduced to protect the nitrogen, allowing for modifications at other positions of the molecule. Once these modifications are complete, the Boc group is removed, and the free amine can then be, for example, benzylated to yield this compound.

The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Chemical Conversion from this compound to Paroxetine

The final step in the synthesis of Paroxetine from its N-benzyl analogue is the deprotection of the nitrogen atom.

The most common method for the removal of an N-benzyl group is catalytic hydrogenation. researchgate.netgoogle.com This involves treating the this compound with hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com This reaction cleaves the C-N bond of the benzyl group, yielding Paroxetine and toluene (B28343) as a byproduct. This method is generally clean and high-yielding.

The following table outlines the common debenzylation method.

| Method | Reagents | Byproduct | Conditions |

| Catalytic Hydrogenation | H2, Pd/C | Toluene | Typically at room temperature and atmospheric or slightly elevated pressure. |

Debenzylation and N-Deprotection Methodologies

The removal of the N-benzyl group is a critical step in the synthesis of paroxetine and its analogues. Various methods have been developed for this deprotection, ranging from classical catalytic hydrogenation to more recent oxidative and enzymatic approaches.

Catalytic Hydrogenolysis: This is one of the most common methods for N-debenzylation. It typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is generally efficient and clean, affording the deprotected amine in high yields. For instance, a convenient synthesis of (-)-paroxetine reports the deprotection of benzyl-protected trans-paroxetine by hydrogenolysis. researchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727). A synergistic catalytic system using Pd/C in the presence of 1,1,2-trichloroethane (B165190) has been shown to be highly efficient for the N-debenzylation of benzylamines, yielding crystalline amine hydrochlorides in nearly quantitative yields. organic-chemistry.org This method also preserves acid-sensitive functional groups. organic-chemistry.org

Catalytic Transfer Hydrogenation (CTH): An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method employs a hydrogen donor in the presence of a catalyst. A widely used hydrogen donor is ammonium (B1175870) formate (B1220265) in combination with a Pd/C catalyst. mdma.ch This reaction is typically performed at reflux temperature in a solvent like methanol and offers a rapid and versatile way to remove the N-benzyl group under neutral conditions. mdma.ch The Rosenmund catalyst (Pd/BaSO4) has also been found to be effective for the debenzylation of N-benzyltetrazole derivatives using ammonium formate. beilstein-journals.org

Oxidative Debenzylation: Oxidative methods provide an alternative to reductive debenzylation. Reagents such as ceric ammonium nitrate (B79036) (CAN) can be used for the chemoselective oxidative debenzylation of tertiary N-benzyl amines. researchgate.net Another approach involves the use of alkali metal bromides in the presence of an oxidant like Oxone, which generates a bromo radical that facilitates the debenzylation under mild conditions. organic-chemistry.org This transition-metal-free method is environmentally friendly. organic-chemistry.org Biocatalytic oxidative debenzylation using laccase enzymes in the presence of a mediator like TEMPO has also been reported as a green and efficient method. researchgate.net

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, H2 | Room temperature to elevated temperatures, various pressures | High yields, clean reaction | Requires hydrogen gas, potential for side reactions with other reducible groups |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Refluxing methanol | Avoids use of H2 gas, neutral conditions | May require higher temperatures |

| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Aqueous conditions | Chemoselective | Stoichiometric use of oxidant |

| Biocatalytic Debenzylation | Laccase/TEMPO | Aqueous buffer, O2 | Green and mild conditions | Enzyme stability and cost may be a factor |

Analysis of Stereochemical Integrity and Process Yields

Maintaining the desired stereochemistry is paramount in the synthesis of chiral drugs like paroxetine, where the trans-(3S, 4R) configuration is crucial for its pharmacological activity. researchgate.net The synthesis of this compound analogues involves steps that can potentially affect the stereochemical integrity of the molecule.

Stereochemical Integrity: The desired trans stereochemistry of the 3,4-disubstituted piperidine ring is often established through stereoselective reactions. For example, a stereoselective reduction of a 1-benzyl-4-piperidone derivative can lead to a cis-piperidine-3-methanol intermediate. researchgate.net Subsequent reaction of the corresponding mesylate with sesamol (B190485) proceeds via an inversion of the stereocenter at the 3-position, resulting in the desired trans product. researchgate.net In other synthetic routes, epimerization of a cis isomer to the more stable trans isomer can be achieved.

Modern synthetic methods for paroxetine analogues have demonstrated excellent control over stereochemistry. For instance, an enantioselective synthesis of (-)-paroxetine from an N-benzyl glutarimide (B196013) intermediate reported a final product with 90% enantiomeric excess (ee). iiste.org Another synthesis of bromo- and iodo-paroxetine analogues reported obtaining the cis-arylated intermediates with >98% ee. rsc.org

| Synthetic Step/Analogue | Yield | Stereochemical Purity | Reference |

|---|---|---|---|

| Formal synthesis of (-)-fermoxetine and (-)-paroxetine from N-benzyl glutarimide | 60% (over 2 steps for key intermediate) | 90% ee | iiste.org |

| Synthesis of Br- and I-paroxetine analogues | 12% (overall, 8 steps) | >98% ee for cis-arylated intermediate | rsc.org |

| Debenzylation of N-benzyl amines via CTH | 80-95% | Not specified | mdma.ch |

Advanced Synthetic Techniques Applied to N-Benzyl Paroxetine Analogues

Recent advancements in synthetic chemistry have focused on developing more efficient, scalable, and sustainable methods for the production of active pharmaceutical ingredients. These innovations are being applied to the synthesis of paroxetine and its analogues.

Continuous Flow Synthesis Innovations

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, offering advantages such as improved safety, scalability, and process control. rsc.org The application of continuous flow technology to the synthesis of a key chiral intermediate of (-)-paroxetine has been demonstrated on a multigram scale. rsc.orgresearchgate.netchemistryworld.com This process involves a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence. rsc.orgresearchgate.net The use of heterogeneous catalysts and solvent-free or highly concentrated conditions in the flow process offers significant improvements in productivity and sustainability compared to traditional batch methods. rsc.orgresearchgate.net

The inherent scalability of continuous flow reactions without the need for re-optimization of critical parameters is a major advantage. rsc.org Furthermore, continuous flow systems allow for the telescoping of multiple reaction steps, which minimizes the need for intermediate isolation and purification, thereby reducing waste generation. rsc.orgdigitellinc.com While the direct continuous flow synthesis of this compound itself is not extensively reported, the successful application to its key intermediates demonstrates the potential of this technology for the entire synthetic route, including the final debenzylation step.

Implementation of Sustainable and Green Chemistry Principles

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. semanticscholar.org In the context of paroxetine synthesis, several green approaches have been explored.

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods. As mentioned earlier, laccase enzymes can be used for the debenzylation of N-benzyl groups under mild, aqueous conditions. researchgate.net Another example is the use of porcine liver esterase (PLE) for the asymmetric desymmetrization of a glutaric acid bis-methyl ester, a key step in an enantioselective synthesis of (-)-paroxetine. researchgate.net Biocatalysis can significantly improve the sustainability of a synthesis by reducing the use of hazardous reagents and solvents. semanticscholar.org

Organocatalysis: The use of small organic molecules as catalysts is another pillar of green chemistry. An organocatalytic Michael addition of aldehydes to trans-nitroalkenes has been utilized as a key step in the total asymmetric synthesis of (+)-paroxetine. researchgate.net The development of a solvent-free organocatalytic flow process for a key paroxetine intermediate further highlights the green credentials of this approach. rsc.orgresearchgate.net

Atom Economy and Green Metrics: Green chemistry also emphasizes the importance of atom economy, which is a measure of how efficiently atoms from the reactants are incorporated into the final product. researchgate.net Syntheses with high atom economy generate less waste. The development of shorter, more convergent synthetic routes contributes to improved atom economy. Green chemistry metrics, such as the E-Factor (environmental factor) and Process Mass Intensity (PMI), are used to quantify the environmental impact of a chemical process and can guide the development of greener synthetic routes. researchgate.netnih.gov For example, replacing a classical resolution with an enantiospecific synthesis in the production of a pharmaceutical intermediate was shown to reduce waste by over 90%. researchgate.net

| Green Chemistry Principle | Application in Paroxetine Synthesis | Benefit |

|---|---|---|

| Biocatalysis | Laccase-mediated debenzylation; PLE-mediated desymmetrization | Mild reaction conditions, use of water as a solvent, reduced waste |

| Organocatalysis | Enantioselective Michael addition | Avoids the use of heavy metals, can be performed under solvent-free conditions |

| Continuous Flow Synthesis | Synthesis of a key chiral intermediate | Improved scalability, safety, and efficiency; reduced waste |

| Atom Economy | Development of shorter, more convergent synthetic routes | Reduced raw material consumption and waste generation |

Pharmacological Characterization of Trans N Benzyl Paroxetine Analogues

Serotonin (B10506) Transporter (SERT) Interaction Studies

In Vitro Radioligand Binding Affinity Assessments

Radioligand binding assays are crucial in determining the affinity of a compound for its target receptor. In the context of trans N-benzyl paroxetine (B1678475) analogues, these studies typically involve using a radiolabeled ligand, such as [3H]citalopram or [3H]paroxetine, to measure the displacement by the test compound at the serotonin transporter. nih.gov The binding affinity is commonly expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Paroxetine itself binds to the human serotonin transporter (hSERT) with exceptionally high affinity, often in the picomolar range (Ki < 1 nM). nih.govnih.gov The introduction of a benzyl (B1604629) group to the nitrogen atom of the paroxetine structure, creating trans N-benzyl paroxetine, influences this binding affinity. cymitquimica.com Studies on various N-substituted paroxetine analogues have shown that the nature and size of the substituent on the piperidine (B6355638) nitrogen can significantly impact SERT binding. nih.gov For instance, N-methylation of paroxetine results in a notable decrease in potency. nih.gov Extending the N-alkyl chain to a propyl or hexyl group leads to a more substantial loss in binding affinity. nih.gov

Interestingly, the addition of a phenyl group to the piperidine nitrogen via different linker lengths has also been explored. While one-carbon and three-carbon linkers resulted in compounds with relatively low affinity for the rat SERT (rSERT), a two-carbon linker produced a compound with significantly higher affinity. nih.gov

Below is a table summarizing the binding affinities of various paroxetine analogues at the rat serotonin transporter (rSERT).

| Compound | rSERT Binding Affinity (Ki, nM) |

| (-)-trans-Paroxetine | 0.311 |

| Desfluoroparoxetine | 0.557 |

| 4-Bromoparoxetine | 4.90 |

| N-Methylparoxetine | 2.95 |

| N-Propylparoxetine | 98.0 |

| N-Hexylparoxetine | 395 |

| N-Benzylparoxetine (one-carbon linker) | 204 |

| N-Benzylparoxetine (two-carbon linker) | Not specified, but higher affinity than one- and three-carbon linked analogues |

| N-Benzylparoxetine (three-carbon linker) | 101 |

Data sourced from a study on paroxetine analogues. nih.gov

It is important to note that binding affinities can vary between species (e.g., rat vs. human SERT), although these transporters share a high degree of identity. nih.gov

Functional Inhibition of Serotonin Reuptake Mechanisms

Beyond simply binding to the transporter, the functional consequence of this interaction is the inhibition of serotonin reuptake. This is a key characteristic of SSRIs. elifesciences.org Functional inhibition is typically assessed by measuring the ability of a compound to block the uptake of radiolabeled serotonin ([3H]5-HT) into cells expressing the serotonin transporter. nih.gov

The potency of a compound in inhibiting serotonin reuptake generally correlates well with its binding affinity at SERT. nih.gov For example, paroxetine and its desfluoro analogue show comparable high potencies in both binding and uptake inhibition assays. nih.gov Similarly, 4-bromoparoxetine inhibits [3H]5-HT uptake with a potency that is in line with its binding affinity for rSERT. nih.gov

The mechanism of inhibition by SSRIs like paroxetine is competitive, meaning they bind to the same central site on the transporter as serotonin, thereby preventing serotonin from binding and being transported. elifesciences.orgnih.gov This action stabilizes SERT in an outward-open conformation, effectively blocking the reuptake process. elifesciences.org

Impact of Stereochemistry (trans-Configuration) on SERT Binding Affinity and Selectivity

The stereochemistry of paroxetine and its analogues is critical for their interaction with the serotonin transporter. Paroxetine has two chiral centers, and the (-)-trans isomer is the pharmacologically active form. nih.gov The trans-configuration of the substituents on the piperidine ring is essential for high-affinity binding to SERT. nih.gov

An X-ray crystal structure of a 4'-bromobenzyl derivative of paroxetine confirmed that the substituents at the 3 and 4 positions of the piperidine ring are in a trans-diequatorial conformation. nih.gov This specific spatial arrangement is crucial for the molecule to fit optimally into the binding pocket of the serotonin transporter. Any deviation from this trans-configuration would likely lead to a significant loss of binding affinity and, consequently, a reduction in its inhibitory potency. The enantiopurity of these compounds is also a critical factor for their pharmacological activity. nih.gov

Off-Target Receptor Binding and Functional Profiles

The selectivity of a drug is determined by its affinity for its intended target relative to its affinity for other receptors and transporters. For an SSRI, high selectivity for SERT over other monoamine transporters and various G-protein coupled receptors is desirable to minimize off-target effects.

Affinity for Other Monoamine Transporters (Dopamine Transporter (DAT), Norepinephrine (B1679862) Transporter (NET))

Paroxetine is known for its high selectivity for the serotonin transporter over the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET). nih.gov The introduction of a benzyl group to create this compound can alter this selectivity profile.

Studies on various N-substituted piperidine derivatives have shown that modifications at this position can influence affinity for DAT and NET. psu.edu For instance, some benzyl ether derivatives of oximes derived from 4-arylpiperidin-3-one have demonstrated high SERT binding affinities and high selectivity over both NET and DAT. researchgate.net Conversely, the addition of an azo-moiety to paroxetine was found to change its selectivity pattern, resulting in comparable inhibitory potency at SERT, DAT, and NET. nih.gov

The table below presents the selectivity profile of paroxetine.

| Transporter | Ki (nM) |

| SERT | 0.34 ± 0.03 |

| DAT | 268 ± 8 |

| NET | 156 ± 29 |

Data sourced from a study on a novel azobenzene (B91143) paroxetine derivative. nih.gov

Interactions with G-Protein Coupled Receptors (e.g., Muscarinic Cholinergic Receptors, Adrenergic Receptors, Dopaminergic Receptors, Histaminergic Receptors, Serotonergic Receptor Subtypes)

While the primary target of paroxetine and its analogues is SERT, their interaction with G-protein coupled receptors (GPCRs) is also an important aspect of their pharmacological profile. Paroxetine generally exhibits low affinity for a wide range of GPCRs, which contributes to its selective action.

In vitro radioligand binding studies have shown that at concentrations below 1000 nM, paroxetine has little to no significant affinity for α1, α2, or β-adrenergic receptors, dopamine D1 and D2 receptors, and histamine (B1213489) H1 receptors. It also shows low affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors.

However, paroxetine does exhibit some affinity for muscarinic cholinergic receptors and 5-HT2B receptors. Additionally, some research suggests that paroxetine can directly inhibit G protein-coupled receptor kinase 2 (GRK2), an enzyme involved in the desensitization of GPCRs. nih.gov This interaction appears to be selective for GRK2 over other GRK subfamilies. nih.gov The functional consequences of these off-target interactions are an area of ongoing research.

Pharmacokinetic and Metabolic Research on N Benzyl Paroxetine Analogues

Absorption and Distribution Studies in Preclinical Models

The absorption and distribution of a compound determine its concentration and persistence at the target site. For N-benzyl paroxetine (B1678475) analogues, these characteristics are evaluated through various in vitro and in vivo models.

Membrane permeability is a key predictor of a drug's ability to be absorbed from the gastrointestinal tract and to cross biological barriers, such as the blood-brain barrier (BBB).

In Vitro Studies: In vitro permeability of paroxetine has been assessed using cell-based models that mimic the intestinal epithelium, such as Caco-2 and Madin-Darby canine kidney (MDCK) cell monolayers. nih.gov Studies using conditionally immortalized rat brain capillary endothelial cells (TR-BBB13) have also been employed to model transport across the BBB. researchgate.net These experiments reveal that paroxetine's transport is time- and temperature-dependent, suggesting carrier-mediated processes. researchgate.net In Caco-2 cell models, which are used to predict intestinal absorption, paroxetine's permeability is evaluated by measuring its passage from an apical (lumen side) to a basolateral (blood side) chamber. researchgate.netnih.gov

In Vivo Studies: In vivo studies in rats have provided quantitative data on BBB permeability. The influx clearance of [³H]paroxetine into the brain was determined to be 0.313 mL/(min·g brain), while its efflux clearance was 0.126 mL/(min·g brain). researchgate.net This indicates that the net flux of paroxetine at the BBB is directed towards the brain. researchgate.net Preclinical research on intranasal administration in mice demonstrated direct nose-to-brain delivery of paroxetine, highlighting an alternative route that bypasses the BBB to some extent. nih.gov

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues.

Paroxetine is extensively bound to plasma proteins, with approximately 95% of the drug bound at therapeutic concentrations. drugbank.comnih.gov This high degree of binding means that only a small fraction of the drug is free (unbound) in the circulation to exert its pharmacological effects or to be eliminated. This characteristic also creates a potential for drug-drug interactions when co-administered with other highly protein-bound medications. researchgate.net While specific data for trans N-benzyl paroxetine is not extensively detailed, its structural similarity to paroxetine suggests it would also exhibit significant plasma protein binding. Studies comparing various species show that while compounds tend to be slightly more bound to human plasma proteins, measurements from preclinical species like rats and mice are often within a comparable range. rsc.org

Tissue distribution studies reveal where a compound accumulates in the body after absorption.

Paroxetine exhibits a large volume of distribution, indicating extensive distribution into tissues throughout the body, including the central nervous system (CNS). drugbank.com Only about 1% of the drug remains in the plasma. drugbank.com Studies using radiolabeled [³H]paroxetine in rats demonstrated that its distribution in the brain aligns with the known locations of serotonin (B10506) transporters, its primary target. nih.gov Further preclinical studies in mice have shown that after intranasal administration, paroxetine concentrations were consistently higher in both the plasma and brain of male mice compared to females, suggesting sex-dependent differences in distribution. nih.gov

Biotransformation Pathways Identification and Characterization

Biotransformation, or metabolism, is the process by which the body chemically modifies compounds, typically to facilitate their excretion. For N-benzyl paroxetine analogues, this process is primarily hepatic.

The metabolism of paroxetine, the primary analogue, is well-characterized and serves as a model for its derivatives. The primary metabolic pathway is oxidation, followed by conjugation.

Cytochrome P450 (CYP) Isoforms: The initial and rate-limiting step in paroxetine metabolism is the demethylenation of its methylenedioxy phenyl group to form a catechol intermediate. nih.govnih.gov This reaction is predominantly catalyzed by Cytochrome P450 2D6 (CYP2D6), which acts as the high-affinity enzyme. nih.govnih.govpharmgkb.org Several other CYP isoforms contribute to a lesser extent, acting as low-affinity enzymes. These include CYP3A4, CYP1A2, CYP2C19, and CYP3A5. nih.govresearchgate.net The involvement of these enzymes has been confirmed using human liver microsomes and cDNA-expressed P450s. nih.govresearchgate.net For N-benzyl paroxetine, a predicted major metabolic pathway would be N-debenzylation, a reaction also commonly mediated by CYP enzymes, which would yield paroxetine as a major metabolite. google.comresearchgate.net

| Enzyme | Role in Metabolism | Affinity | Reference |

|---|---|---|---|

| CYP2D6 | Major contributor; catalyzes demethylenation | High | nih.govnih.govpharmgkb.org |

| CYP3A4 | Minor contributor | Low | nih.govpharmgkb.orgresearchgate.net |

| CYP1A2 | Minor contributor | Low | nih.govresearchgate.net |

| CYP2C19 | Minor contributor | Low | nih.govresearchgate.net |

| CYP3A5 | Minor contributor | Low | nih.govresearchgate.net |

UDP-glucuronosyltransferases (UGTs): Following oxidation by CYP enzymes, the catechol metabolite of paroxetine undergoes Phase II metabolism. This involves conjugation with glucuronic acid or sulfate (B86663). drugbank.com The glucuronidation reactions are catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While the specific UGT isoforms responsible for paroxetine metabolite conjugation are not as extensively documented as the CYPs, UGTs such as UGT1A3, UGT1A4, and UGT2B10 are known to catalyze the N-glucuronidation of various amine-containing compounds and are likely candidates. nih.gov

The metabolites of paroxetine have been structurally identified and assessed for pharmacological activity.

The primary metabolites of paroxetine are formed after the initial CYP-mediated demethylenation. The resulting catechol intermediate is subsequently O-methylated by catechol-O-methyltransferase (COMT). pharmgkb.org This leads to two main metabolites:

Metabolite I (BRL 36610): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine pharmgkb.org

Metabolite II (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine pharmgkb.org

These metabolites, along with their glucuronide and sulfate conjugates, are considered pharmacologically inactive. drugbank.comnih.gov Studies in rat synaptosomes have shown that the glucuronide and sulfate conjugates are thousands of times less potent than the parent paroxetine molecule. drugbank.com For this compound, the N-debenzylation pathway would produce paroxetine, which is a highly active molecule, and benzyl (B1604629) alcohol, which is further metabolized.

| Metabolite | Chemical Name | Precursor Step | Pharmacological Activity | Reference |

|---|---|---|---|---|

| Catechol Intermediate | (3S,4R)-4-(4-fluorophenyl)-3-((3,4-dihydroxyphenoxy)methyl)piperidine | Demethylenation (CYP2D6) | Intermediate | nih.gov |

| Metabolite I (BRL 36610) | (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine | O-methylation (COMT) | Inactive | pharmgkb.org |

| Metabolite II (BRL 36583) | (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine | O-methylation (COMT) | Inactive | pharmgkb.org |

| Glucuronide/Sulfate Conjugates | Conjugates of catechol metabolite | Glucuronidation/Sulfation (UGTs/SULTs) | Inactive | drugbank.com |

Investigation of Stereoselective Metabolic Processes

The metabolism of paroxetine, and by extension its N-benzyl analogue, is profoundly influenced by its stereochemistry. Paroxetine itself is a single, specific stereoisomer: (-)-trans-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. mdpi.comresearchgate.net The molecule contains two asymmetric carbon atoms, which means it can exist as four distinct stereoisomers. researchgate.net The "trans" configuration, where the fluorophenyl and the benzodioxole-oxymethyl groups are on opposite sides of the piperidine (B6355638) ring, is the therapeutically active form. researchgate.net The N-benzyl analogue retains this core stereochemistry, being identified as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine. cymitquimica.com

The primary metabolic pathway for paroxetine is initiated by the cytochrome P450 (CYP) enzyme system in the liver. pharmgkb.org The initial and rate-limiting step involves the demethylenation of the methylenedioxy group, which forms a catechol intermediate. pharmgkb.orgnih.gov This process is highly stereoselective and predominantly catalyzed by CYP2D6, which acts as a high-affinity, saturable enzyme. pharmgkb.orgresearchgate.net This saturation leads to non-linear pharmacokinetics, where a dose increase can result in a disproportionately larger increase in plasma concentration. pharmgkb.orgmedworksmedia.com

While CYP2D6 is the main contributor, other isoforms play a secondary role, especially in individuals with poor CYP2D6 metabolism. pharmgkb.orgresearchgate.net In vitro studies and simulations have identified these enzymes and their relative contribution to the formation of the catechol intermediate. pharmgkb.orgresearchgate.netpharmgkb.org The addition of an N-benzyl group to the paroxetine structure introduces another potential site for metabolism, primarily through N-dealkylation, which could compete with or follow the primary oxidation pathway.

Pharmacokinetic Modeling and Simulation for N-Benzyl Paroxetine Analogues

Pharmacokinetic (PK) modeling is an essential tool for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs like paroxetine and its analogues. Due to the saturable nature of CYP2D6, the pharmacokinetics of paroxetine are non-linear. pharmgkb.orgnih.gov This characteristic is a central feature of its PK models, which often incorporate both a high-affinity, saturable pathway (representing CYP2D6) and a low-affinity, linear pathway (representing other enzymes like CYP3A4). pharmgkb.org

Population-based simulation tools, such as Simcyp, have been effectively used to model the metabolism of paroxetine. researchgate.netresearchgate.net These models can integrate in vitro metabolism data, enzyme kinetics, and population demographics to predict the relative contributions of different CYP isoforms to the drug's clearance. researchgate.net Such simulations have successfully estimated the pharmacokinetic profiles in individuals with different CYP2D6 genotypes (e.g., poor versus extensive metabolizers). researchgate.netresearchgate.net

Population pharmacokinetic (PPK) models have also been developed from clinical data to identify key factors influencing drug exposure. frontiersin.org For paroxetine, a PPK analysis in a cohort of Chinese patients found that dose, drug formulation, and sex were significant covariates affecting its clearance and volume of distribution. frontiersin.org For novel analogues like this compound, in vitro screening systems are valuable for initial pharmacokinetic evaluation. These systems can simulate the metabolic environments of oral drug delivery to predict metabolic stability and identify potential metabolites, as has been demonstrated for N-benzyl analogues of other compounds. researchgate.net

Preclinical Safety and Toxicology of N Benzyl Paroxetine Analogues

In Vitro Toxicity Assessments

In vitro toxicity studies are fundamental in elucidating the potential cytotoxic and genotoxic effects of a chemical compound at the cellular and molecular level.

In a study focused on developing a novel selective serotonin (B10506) reuptake inhibitor (SSRI) analogue of paroxetine (B1678475), the synthesized compound (analog 18a) was evaluated for its in vitro cytotoxicity. nih.gov The analogue was tested on human glioblastoma (U87 MG), human neuroblastoma (SH-SY5Y), and murine fibroblast (L929) cell lines. nih.gov The results indicated that this specific N-substituted analogue did not exhibit cytotoxic activity on these cell lines and also showed no hemolytic activity on human erythrocytes, in contrast to paroxetine which did show hemolysis at certain concentrations. nih.gov This suggests that structural modifications to the paroxetine molecule can significantly alter its cytotoxic profile.

A study on alpha-benzyl-N-methylphenethylamine (BNMPA), an impurity found in illicit methamphetamine synthesis, showed that it could displace tritiated paroxetine from binding sites on rat cortical membranes, suggesting interaction with similar targets. nih.gov However, its primary toxicological actions appeared to be related to the inhibition of NMDA-stimulated currents, indicating a different mechanism of toxicity. nih.gov

Table 1: In Vitro Cytotoxicity of Paroxetine in Various Cell Lines

| Cell Line | Cancer Type | Effect | IC50 Value |

|---|---|---|---|

| HepG2 | Human Liver Cancer | Anti-proliferative, Apoptosis | ~10.2 µM scielo.brscielo.br |

| Osteosarcoma cells | Bone Cancer | Apoptosis | Not specified scielo.br |

| OC2 human oral cancer cells | Oral Cancer | Apoptosis | Not specified scielo.br |

| Human lung cancer cells | Lung Cancer | Apoptosis | Not specified scielo.br |

| Human T leukemia cells (Jurkat) | Leukemia | Apoptosis | 18 µM scielo.br |

| Human breast cancer cells | Breast Cancer | Apoptosis | Not specified scielo.br |

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose. epa.govtentamus.com

Specific Ames test data for trans N-Benzyl Paroxetine is not publicly available. However, a safety data sheet for Paroxetine-d4 HCl, a deuterated form of paroxetine hydrochloride, indicates a positive result in a mutagenicity test. chemicalbook.com Furthermore, paroxetine itself was found to produce no genotoxic effects in a battery of in vitro and in vivo assays, including a bacterial mutation assay. nih.gov

The European Medicines Agency has assessed the genotoxic potential of N-nitroso-paroxetine, a potential impurity. europa.eu Its acceptable intake limit was derived using a structure-activity-relationship (SAR) and read-across approach from the known carcinogen N-nitrosopiperidine, which implies a presumed genotoxic risk. europa.eu The Ames test is a common method for evaluating the mutagenicity of N-nitrosamines. nih.gov

Table 2: Genotoxicity Profile of Paroxetine and Related Compounds

| Compound | Test | Result |

|---|---|---|

| Paroxetine-d4 HCl | Mutagenicity Test | Positive chemicalbook.com |

| Paroxetine | Bacterial Mutation Assay | Negative nih.gov |

In Vivo General Toxicity Studies

In vivo studies in animal models provide essential information on the systemic toxicity of a compound following acute and repeated administration.

Acute toxicity studies determine the effects of a single, high dose of a substance. N-benzylparoxetine hydrochloride is classified as a substance with acute oral toxicity, Category 4. edqm.eu

While specific LD50 (median lethal dose) values for this compound are not available, data for paroxetine salts provide relevant context. An FDA document on a new drug application for paroxetine mesylate details acute toxicity studies comparing it to the hydrochloride salt in mice and rats. fda.gov The acute LD50 for oral administration was found to be lower in mice than in rats. fda.gov

A study examining a single high oral dose of paroxetine (120-300 mg/kg) in rats reported dose-dependent reductions in body weight, food and water consumption, and body temperature, all of which were reversible. nih.gov Hyperactivity and signs of serotonin syndrome were observed within the first 24 hours. nih.gov

Table 3: Acute LD50 Values for Paroxetine Salts in Rodents

| Compound | Species | Route of Administration | LD50 (mg/kg) |

|---|---|---|---|

| Paroxetine (salt not specified) | Mouse | Oral | 350 drugbank.com |

| Paroxetine (salt not specified) | Rat | Oral | 350 drugbank.com |

| Paroxetine Mesylate | Mouse | Oral | ~40% lower than in rats fda.gov |

| Paroxetine HCl | Mouse | Oral | ~40% lower than in rats fda.gov |

| Paroxetine Mesylate | Rat | Intravenous | Identical to HCl salt fda.gov |

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance after prolonged exposure. There is no specific public data available for repeated-dose toxicity of this compound.

However, a 4-week, repeated-dose oral toxicity study was conducted in Sprague-Dawley rats using paroxetine mesylate and paroxetine hydrochloride. fda.gov While lower doses were well-tolerated, the high dose (50 mg/kg) of both salts produced evidence of toxicity, including clinical signs like sensitivity to touch, salivation, and emaciation. fda.gov Body weights were decreased throughout the 4-week study. fda.gov

Long-term toxicity studies in male rats (2 to 52 weeks) with paroxetine resulted in irreversible lesions in the reproductive tract, including vacuolation of epididymal tubular epithelium and atrophic changes in the seminiferous tubules with arrested spermatogenesis at doses of 50 mg/kg/day and 25 mg/kg/day, respectively. nih.govdrugs.com

Pathological and histopathological examinations are conducted at the end of in vivo toxicity studies to identify any macroscopic or microscopic changes in tissues and organs.

In the 4-week repeated-dose study with paroxetine salts in rats, the high dose group showed some evidence of toxicity. fda.gov At the end of a single-dose acute toxicity study with high doses of paroxetine, an increase in liver weight was observed in the highest dose group when the animals were sacrificed 11 days after administration. nih.gov

The long-term toxicity studies in male rats revealed significant histopathological findings in the reproductive organs, as detailed in the previous section. nih.govdrugs.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Paroxetine |

| Paroxetine Hydrochloride |

| Paroxetine Mesylate |

| N-benzylparoxetine hydrochloride |

| Paroxetine-d4 HCl |

| N-nitroso-paroxetine |

| N-nitrosopiperidine |

| alpha-benzyl-N-methylphenethylamine (BNMPA) |

| N-Benzyl Desfluoro Paroxetine |

| (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine |

| (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine |

Safety Pharmacology Evaluations

Safety pharmacology studies are essential for identifying potential adverse effects of a new chemical entity on vital physiological functions. fda.gov These evaluations form a critical part of the preclinical safety assessment, focusing on the central nervous, cardiovascular, and respiratory systems. The investigations are designed to define dose-response relationships and the time course of any observed adverse effects. fda.gov For N-benzyl paroxetine analogues, these studies would build upon the known pharmacological profile of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), to understand how N-benzylation modifies its effects. nih.govnih.gov

Paroxetine's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. nih.govwikipedia.org This action underlies its therapeutic effects in depression and anxiety disorders. nih.gov Preclinical behavioral studies with paroxetine have demonstrated effects consistent with its antidepressant and anxiolytic properties. nih.gov However, paroxetine is also associated with anticholinergic effects due to its affinity for the muscarinic M1 receptor, which can lead to cognitive side effects, particularly in the elderly. nih.govnih.gov

The introduction of an N-benzyl group to the paroxetine structure would be expected to modify its central nervous system (CNS) profile. N-benzylation can alter a compound's affinity and selectivity for its primary target and introduce new interactions with other receptors. For instance, studies on N-benzylphenethylamine derivatives have shown that substitutions on the N-benzyl fragment can significantly affect locomotion and anxiety-like behaviors in animal models. dntb.gov.ua Research into other N-benzyl piperidine (B6355638) derivatives has shown their potential as inhibitors of acetylcholinesterase (AChE), a target relevant to Alzheimer's disease. nih.gov

Therefore, a preclinical safety evaluation of N-benzyl paroxetine would need to assess a range of CNS functions. This would include not only its effects on SERT but also potential off-target activities. Behavioral pharmacology studies in rodent models would be crucial to characterize its profile, looking for changes in locomotion, anxiety, and cognitive function compared to the parent compound, paroxetine. maps.orgresearchgate.net

Table 1: Potential CNS Effects of N-Benzyl Paroxetine vs. Paroxetine

| Parameter | Paroxetine | Predicted Impact of N-Benzyl Modification | Rationale |

|---|---|---|---|

| SERT Inhibition | Potent inhibitor nih.gov | Potentially altered affinity/selectivity | The N-benzyl group may influence binding to the SERT's allosteric or orthosteric sites. nih.gov |

| Anticholinergic Activity | Present due to M1 receptor affinity nih.gov | Unknown, potentially altered | Steric hindrance or new interactions from the benzyl (B1604629) group could increase or decrease muscarinic receptor affinity. |

| Behavioral Effects | Anxiolytic, antidepressant nih.gov | Potentially modified anxiolytic/antidepressant profile; possible effects on locomotion. | N-benzylation in other psychoactive compounds has been shown to modulate behavioral outcomes. dntb.gov.ua |

| Neurotoxicity | Generally low; some concerns at high doses. | Requires evaluation. | Some N-benzyl analogues of other compounds have shown a lack of serotonin neurotoxicity compared to the parent drug. maps.org |

The cardiovascular safety of SSRIs, including paroxetine, is a significant area of investigation. While generally considered safer than older tricyclic antidepressants, paroxetine has been associated with some cardiovascular effects. anatoljcardiol.comwikipedia.org Studies have shown that paroxetine can inhibit the cardiac voltage-gated sodium channel (NaV1.5), which could potentially lead to cardiac conduction abnormalities. mdpi.comnih.gov In patch-clamp experiments, paroxetine was found to decrease the peak NaV1.5 current in a concentration-dependent manner and affect the action potential of ventricular cardiomyocytes. mdpi.comnih.gov Other studies in subjects with coronary artery disease have suggested that paroxetine may have antihypertensive properties during periods of psychological stress. nih.gov

The addition of an N-benzyl group would increase the lipophilicity and molecular size of the paroxetine molecule. These changes could alter its interaction with cardiac ion channels, its distribution into cardiac tissue, and its metabolic profile. A comprehensive safety pharmacology assessment would be required to evaluate the impact of N-benzyl paroxetine on cardiovascular function, including electrocardiogram (ECG) parameters, blood pressure, and heart rate in preclinical models. fda.gov In vitro studies on specific cardiac ion channels (e.g., hERG, NaV1.5, CaV1.2) would also be necessary to identify any potential proarrhythmic risks.

Table 2: Summary of Paroxetine's Observed Cardiovascular Effects

| Cardiovascular Parameter | Observed Effect of Paroxetine | Reference |

|---|---|---|

| Cardiac Sodium Current (NaV1.5) | Inhibition, with an IC50 of 6.8 ± 1.1 µM. nih.gov | mdpi.comnih.gov |

| Action Potential | Decreased maximum upstroke velocity and amplitude in rabbit ventricular cardiomyocytes. nih.gov | nih.gov |

| Blood Pressure | Lowered systolic and diastolic blood pressure during mental stress in patients with coronary artery disease. nih.gov | nih.gov |

| Heart Rate | Trended lower during stress but did not reach statistical significance. nih.gov | nih.gov |

The effects of SSRIs on the respiratory system are not as extensively studied as their cardiovascular effects. However, there is evidence that these drugs can influence respiratory control, likely through central mechanisms. A study on patients with panic disorder found that paroxetine treatment significantly decreased respiratory irregularity, as measured by both linear and nonlinear methods. nih.gov This suggests an effect on the neural centers that regulate breathing patterns.

Assessing the respiratory function for an N-benzyl paroxetine analogue would involve monitoring respiratory rate, tidal volume, and arterial blood gases in preclinical animal models. fda.govpan.pl Given that the N-benzyl modification could alter the compound's CNS penetration and receptor interaction profile, it is plausible that it could also modify the respiratory effects seen with paroxetine. Any observed effects would need to be characterized in terms of dose-dependency and physiological significance. fda.gov

Immunotoxicity Considerations for N-Benzyl Modified Compounds

Immunotoxicity refers to the adverse effects of a substance on the functioning of the immune system. numberanalytics.com The potential for a drug candidate to cause immunotoxicity is a key safety consideration. Chemical properties such as the presence of reactive functional groups, hydrophobicity, and molecular size can influence a compound's immunotoxic potential. numberanalytics.com

Modification of a parent compound by adding an N-benzyl group introduces structural changes that could be relevant to immunotoxicity. Specifically, it increases the molecule's size and hydrophobicity. numberanalytics.com These features can facilitate interactions with cell membranes and proteins, potentially modulating immune cell function or cytokine production. numberanalytics.comnumberanalytics.com

While specific immunotoxicity data for N-benzyl paroxetine are not available, preclinical assessment would involve a combination of in silico predictions and in vitro assays. Computational models can screen for structural alerts associated with toxicity. researchgate.net In vitro methods, such as immune cell function assays and cytokine production assays using human or animal cells, can provide an initial assessment of the potential for immunosuppression or immunostimulation. numberanalytics.com If concerns arise from these initial screens, further in vivo studies in rodent models would be warranted to evaluate effects on lymphoid organs, immune cell populations, and functional immune responses.

Toxicokinetic Analysis in Preclinical Animal Models

Toxicokinetics is the study of how a substance is absorbed, distributed, metabolized, and excreted (ADME) in the body, specifically in the context of toxicity studies. researchgate.net It establishes the relationship between the administered dose, the systemic exposure of the compound, and any observed toxicity. researchgate.net A thorough toxicokinetic analysis in preclinical animal models, typically rats and a non-rodent species, is a regulatory requirement.

The toxicokinetic profile of paroxetine has been characterized. It has a large volume of distribution and is extensively metabolized, primarily by the CYP2D6 enzyme. nih.govdrugbank.com Its elimination half-life is approximately 21 hours. drugbank.com

The introduction of an N-benzyl group would likely alter this profile significantly. The increased lipophilicity from the benzyl group could lead to:

Altered Absorption and Distribution: Potentially faster absorption and a larger volume of distribution, including increased penetration across the blood-brain barrier. nih.gov

Altered Metabolism: The N-benzyl group provides a new site for metabolism (e.g., N-debenzylation) and may alter the molecule's affinity for various cytochrome P450 enzymes, potentially shifting metabolism away from or towards the CYP2D6 pathway. nih.gov This could lead to different metabolite profiles and potential drug-drug interactions.

Preclinical toxicokinetic studies for N-benzyl paroxetine would involve administering the compound to animals (e.g., rats, mice) at various dose levels and measuring the concentration of the parent drug and its major metabolites in plasma and key tissues over time. nih.gov These data would be used to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). nih.gov These parameters are vital for interpreting findings from toxicology studies and for helping to select doses for first-in-human clinical trials.

Table 3: Key Pharmacokinetic Parameters for Paroxetine (for reference)

| Parameter | Value/Description | Reference |

|---|---|---|

| Bioavailability | Well-absorbed orally; subject to first-pass metabolism. | drugbank.com |

| Time to Peak (Tmax) | 2 to 8 hours after oral administration. | drugbank.com |

| Plasma Protein Binding | ~95% | drugbank.com |

| Volume of Distribution | Large; distributed throughout the body including the CNS. | drugbank.com |

| Metabolism | Primarily via CYP2D6. | nih.gov |

| Elimination Half-life | ~21 hours | drugbank.com |

Analytical Method Development and Validation for Trans N Benzyl Paroxetine

Chromatographic Techniques

Chromatographic techniques are fundamental in separating trans N-Benzyl Paroxetine (B1678475) from related substances and impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High Performance Liquid Chromatography (UHPLC) are the most utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the analysis of Paroxetine and its derivatives due to its versatility and precision. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of these compounds. researchgate.net

Method development often involves optimizing the mobile phase composition, stationary phase chemistry, and detector settings to achieve adequate separation and sensitivity. For instance, a typical mobile phase might consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). researchgate.netbenthamopen.com The pH of the buffer is a critical parameter that can significantly influence the retention and peak shape of the analytes. benthamopen.com

Chiral HPLC methods are specifically developed to separate enantiomers, which is crucial for chiral drugs like Paroxetine. These methods often utilize chiral stationary phases (CSPs) such as those based on amylose (B160209) or ovomucoid. nih.gov A study reported a method using an ovomucoid-based chiral stationary phase that was faster and more sensitive than previous methods. nih.gov The validation of these HPLC methods typically includes assessing parameters like linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results. nih.govresearchgate.net

Table 1: Example of HPLC Method Parameters for Paroxetine Analysis

| Parameter | Condition |

| Column | Welchrom C18 (250 mm × 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Phosphate buffer (pH 6.8) : Acetonitrile (50:50 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netbenthamopen.com |

| Detection | UV at 260 nm researchgate.net |

| Retention Time | 3.71 min researchgate.net |

| Linearity Range | 2-10 µg/mL researchgate.net |

| LOD | 0.059 µg/mL researchgate.net |

| LOQ | 0.181 µg/mL researchgate.net |

This table presents a compilation of typical HPLC conditions and performance characteristics for Paroxetine analysis based on published research. Actual parameters may vary depending on the specific application and instrumentation.

Gas Chromatography (GC)

Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of Paroxetine and its related compounds. mdpi.com GC is particularly suitable for volatile and thermally stable compounds. For less volatile compounds, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.netcapes.gov.br

In the context of Paroxetine analysis, derivatization with reagents like heptafluorobutyric anhydride (B1165640) can be employed. mdpi.com The choice of the capillary column is critical for achieving the desired separation. Columns such as the HP-5MS are commonly used for this purpose. mdpi.com The reaction progress during the synthesis of Paroxetine intermediates can be monitored using GC to determine the completion point and the optical purity of the product. google.com

Table 2: Example of GC-MS Method Parameters for Paroxetine Analysis

| Parameter | Condition |

| Column | HP-5MS (30 m × 0.25 mm i.d., 0.25 µm) mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Flow Rate | 1 mL/min mdpi.com |

| Derivatization | Heptafluorobutyric anhydride mdpi.com |

| Detection | Mass Spectrometry (MS) mdpi.com |

This table outlines typical GC-MS conditions for the analysis of Paroxetine. Specific parameters can be adapted based on the analytical requirements.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. chromatographyonline.comimchem.fr This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. researchgate.net

For Paroxetine and its related compounds, UHPLC methods can significantly reduce the analysis time from over 180 minutes with traditional HPLC to less than 5 minutes, while achieving equivalent or better resolution. chromatographyonline.com The development of a UHPLC method involves screening different column chemistries (e.g., C18, Phenyl) and mobile phase conditions (pH, organic solvent) to find the optimal separation conditions. chromatographyonline.com The enhanced speed and efficiency of UHPLC make it a highly valuable tool in high-throughput screening and quality control environments. researchgate.net

Table 3: Example of UHPLC Method Parameters for Paroxetine Analysis

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) chromatographyonline.com |

| Mobile Phase A | 20 mM Ammonium (B1175870) formate (B1220265) (pH 3) chromatographyonline.com |

| Mobile Phase B | Acetonitrile chromatographyonline.com |

| Gradient | 5% to 90% B over 5 minutes chromatographyonline.com |

| Flow Rate | 0.5 mL/min chromatographyonline.com |

| Detection | UV chromatographyonline.com |

This table provides an example of UHPLC conditions used for the rapid analysis of Paroxetine and its related compounds. The parameters can be adjusted to suit specific analytical needs.

Spectrometric Detection Methodologies

Spectrometric detection methods are indispensable for the identification and quantification of trans N-Benzyl Paroxetine, providing both sensitivity and selectivity.

Mass Spectrometry (MS/MS)

Mass Spectrometry, particularly when used in tandem (MS/MS), is a highly sensitive and selective detection technique for chromatographic methods like LC and GC. nih.govacs.org LC-MS/MS methods have been developed for the quantification of Paroxetine in various matrices. nih.gov The use of an electrospray ionization (ESI) source in positive ion mode is common for the analysis of Paroxetine. nih.gov

Multiple Reaction Monitoring (MRM) mode is often employed in MS/MS to enhance selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For Paroxetine, this transition is typically m/z 330.0 → 192.0. nih.gov The high specificity of MS/MS minimizes interference from other compounds in the sample matrix. acs.org

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netmsu.edu Paroxetine exhibits maximum absorbance at a specific wavelength, which can be used for its quantification. researchgate.net

For Paroxetine, the maximum absorption has been reported to be around 293 nm in double distilled water. researchgate.net The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.net Validation of spectrophotometric methods involves establishing linearity, accuracy, and precision. researchgate.net While not as selective as chromatographic methods, UV-Visible spectrophotometry can be a valuable tool for routine analysis in bulk drug and pharmaceutical formulations. researchgate.netnih.gov

Spectrofluorimetry

No specific spectrofluorimetric methods dedicated to the analysis of this compound were found in the reviewed literature. While sensitive spectrofluorimetric methods exist for the parent compound, Paroxetine, often involving derivatization to form a fluorescent product, similar detailed studies for its N-benzyl derivative are not publicly available.

Method Validation in Diverse Research Matrices

Biological Fluids (e.g., Plasma, Urine, Dried Blood Spots, Oral Fluid, Hair)As a known synthetic intermediate and pharmacopoeial impurity, this compound is not expected to be a metabolite of Paroxetine in humans. Consequently, there are no published studies on the validation of analytical methods for its detection or quantification in biological matrices such as plasma, urine, dried blood spots, oral fluid, or hair. The focus of bioanalytical methods in this area is on Paroxetine and its pharmacologically active or inactive metabolites.

The available scientific and regulatory information clearly defines this compound as an important reference compound for the pharmaceutical industry, specifically as an intermediate and impurity in the manufacturing of Paroxetine. synzeal.comsynthinkchemicals.comallmpus.com However, there is a clear gap in the public scientific literature regarding dedicated, in-depth studies on analytical method development and validation for this specific compound across various techniques like spectrofluorimetry and electrochemical approaches. The data required to construct a detailed article as per the requested outline is not present in the available search results. Therefore, a thorough analytical profile based on validated research findings for this compound cannot be generated at this time.

Synthetic Intermediates and Reaction Mixtures

The synthesis of Paroxetine is a multi-step process where the control of intermediates and impurities is crucial for the quality of the final active pharmaceutical ingredient (API). This compound, chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-1-benzyl-4-(4-fluorophenyl)piperidine, is a significant compound that appears during the synthetic route. synzeal.com It serves as a key precursor that is later de-benzylated to yield the paroxetine core structure. Therefore, monitoring its presence and concentration in reaction mixtures is essential for process optimization and impurity control.